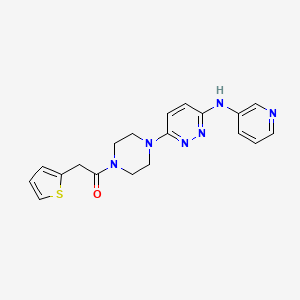
1-(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C19H20N6OS and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone , often referred to as a pyridazinone derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a piperazine ring, pyridazine moiety, and thiophene group, which are crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that pyridazinone derivatives exhibit significant antitumor properties. For instance, a series of compounds related to this scaffold demonstrated IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, including HeLa and MNNG/HOS xenografts in nude mice . The mechanism appears to involve inhibition of microtubule polymerization at the colchicine binding site of tubulin, which is critical for cell division.
Anti-Tubercular Activity
In the context of tuberculosis treatment, derivatives similar to this compound have shown promising results against Mycobacterium tuberculosis. Compounds from related series exhibited IC90 values between 3.73 and 4.00 μM , indicating effective inhibition of bacterial growth with low cytotoxicity toward human cells .
Structure-Activity Relationship (SAR)
The biological activity of pyridazinone derivatives is significantly influenced by their structural components. Key observations include:
- Piperazine Substitution : Variations in the piperazine substituents can enhance potency against specific targets.
- Pyridazine and Thiophene Integration : The presence of these groups contributes to improved binding affinity and selectivity towards biological targets.
A comparative analysis of several derivatives revealed that modifications at specific positions on the thiophene and piperazine rings can lead to enhanced biological efficacy.
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| Compound A | 2.6 | Antitumor |
| Compound B | 4.0 | Anti-tubercular |
| Compound C | 18 | Antitumor |
Case Studies
- Antitumor Efficacy : A study evaluating the efficacy of pyridazinone derivatives on human cancer cell lines showed that certain compounds inhibited cell proliferation more effectively than traditional chemotherapeutics like combretastatin A-4 . These findings support the potential use of these derivatives in cancer therapy.
- Tuberculosis Treatment : Another investigation focused on the synthesis and evaluation of substituted benzamide derivatives highlighted their effectiveness against Mycobacterium tuberculosis, suggesting that modifications similar to those found in the compound of interest could yield potent anti-tubercular agents .
Propiedades
IUPAC Name |
1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c26-19(13-16-4-2-12-27-16)25-10-8-24(9-11-25)18-6-5-17(22-23-18)21-15-3-1-7-20-14-15/h1-7,12,14H,8-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBXPHSVHFWSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














